molecular formula C11H11N3O5S B2781382 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 90286-82-1

2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No. B2781382
CAS RN: 90286-82-1
M. Wt: 297.29
InChI Key: DWTSQRRBEVTORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, also known as HMDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMDP is a sulfonamide derivative of dihydropyrimidine, which has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Antitumor Activity

Sulfonamides, including compounds structurally related to 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, have been evaluated for their antitumor activity. These compounds have shown potential as cell cycle inhibitors in various cancer cell lines and have even advanced to clinical trials due to their preliminary clinical activities. High-density oligonucleotide microarray analysis has provided insights into the gene expression changes induced by these compounds, helping to characterize their pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Structural Characterization

The structural characterization of sulfonamide compounds, including those structurally related to the subject compound, has been extensively studied. For instance, in the study of Bosentan monohydrate, the dihedral angles between the mean planes of the pyrimidine rings and the benzene rings were determined. This kind of structural analysis is crucial for understanding the physical properties and potential interactions of these compounds (Kaur et al., 2012).

Enzyme Inhibition

Sulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as human carbonic anhydrase I and II and acetylcholinesterase. These studies provide valuable insights into the potential therapeutic applications of these compounds in treating various diseases. The Ki values obtained from in vitro enzyme assays suggest significant inhibitory potential at nanomolar levels (Tuğrak et al., 2020).

Binding to Tubulin

Certain sulfonamide drugs, including derivatives of 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, have been found to bind to the colchicine site of tubulin. This discovery opens up possibilities for the use of these compounds in disrupting tubulin polymerization, which is a significant mechanism in cancer treatment. Isothermal titration calorimetry has been employed to study these interactions, providing insights into the drug-tubulin binding thermodynamics (Banerjee et al., 2005).

properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S/c1-19-8-5-3-2-4-7(8)14-20(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTSQRRBEVTORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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